4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
This compound (CAS: 451467-02-0 ) features a quinazolinone core modified with a sulfanylidene group, a benzamide moiety, and a 4-sulfamoylphenethyl chain. The compound’s synthesis likely involves multi-step reactions, as inferred from analogous pathways in , which describe hydrazinecarbothioamide intermediates and triazole-thione tautomerism .
Properties
Molecular Formula |
C23H20N4O4S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C23H20N4O4S2/c24-33(30,31)18-11-5-15(6-12-18)13-14-25-21(28)16-7-9-17(10-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)32/h1-12H,13-14H2,(H,25,28)(H,26,32)(H2,24,30,31) |
InChI Key |
IZHORACWSZDXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is synthesized via cyclocondensation or oxidative annulation. A common approach involves reacting 2-aminobenzamide with carbonyl sources (e.g., DMSO) or benzoyl chlorides under catalytic conditions.
Example Protocol (Source):
-
Reactants : 2-Aminobenzamide (1.0 eq), benzoyl chloride (1.2 eq)
-
Catalyst : SBA-Pr-SO3H (5 mol%)
-
Conditions : Solvent-free, 100°C, 6–8 h
-
Yield : 85–92%
-
Key Step : Acid-catalyzed cyclization forms the quinazolin-4(3H)-one core.
Introduction of the Sulfanylidene Group
Thionation of the quinazolinone at the 2-position is achieved using sulfurizing agents:
Method A (Source):
-
Reactant : Quinazolin-4(3H)-one (1.0 eq)
-
Thionation Agent : Lawesson’s reagent (1.5 eq)
-
Solvent : Toluene
-
Conditions : Reflux, 12 h
-
Yield : 70–80%
Method B (Source):
-
Reactant : Quinazolin-4(3H)-one (1.0 eq)
-
Thionation Agent : P4S10 (2.0 eq)
-
Solvent : Pyridine
-
Conditions : 110°C, 8 h
-
Yield : 65–75%
Functionalization at the 3-Position
The 3-position of the quinazolinone is modified via nucleophilic substitution or cross-coupling. Copper-mediated Ullmann-type reactions are frequently employed.
Example Protocol (Source):
-
Reactants : 3-Bromo-quinazolinone (1.0 eq), 4-(2-aminoethyl)benzenesulfonamide (1.2 eq)
-
Catalyst : CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%)
-
Base : K2CO3 (2.0 eq)
-
Solvent : DMSO
-
Conditions : 100°C, 24 h
-
Yield : 60–70%
Amide Coupling with Benzamide Moiety
The final step involves coupling the quinazolinone intermediate with a benzamide derivative. Activation reagents such as HATU or EDCI are used.
Example Protocol (Source):
-
Reactants : 3-Aminoquinazolinone (1.0 eq), 4-carboxybenzamide (1.1 eq)
-
Coupling Agent : HATU (1.5 eq)
-
Base : DIPEA (3.0 eq)
-
Solvent : DMF
-
Conditions : RT, 12 h
-
Yield : 75–85%
Optimized One-Pot Approaches
Recent advancements enable tandem reactions to streamline synthesis:
Copper-Mediated Tandem Annulation (Source )
-
Reactants : 2-Fluorobenzamide (1.0 eq), 4-(2-aminoethyl)benzenesulfonamide (1.2 eq)
-
Catalyst : Cu(OAc)2 (10 mol%)
-
Base : Cs2CO3 (2.5 eq)
-
Solvent : DMSO
-
Conditions : 135°C, 24 h
-
Yield : 55–65%
Transition-Metal-Free SNAr Reaction (Source )
-
Reactants : 2-Fluoro-N-methylbenzamide (1.0 eq), 4-sulfamoylphenethylamine (1.5 eq)
-
Base : Cs2CO3 (3.0 eq)
-
Solvent : DMSO
-
Conditions : 130°C, 24 h
-
Yield : 50–60%
Comparative Analysis of Methods
| Method | Key Advantage | Yield | Limitation |
|---|---|---|---|
| Stepwise Synthesis | High purity, scalable | 60–85% | Multi-step, time-consuming |
| Copper-Mediated Tandem | Fewer steps, atom-efficient | 55–65% | Requires metal catalysts |
| Transition-Metal-Free | Eco-friendly, no catalyst removal | 50–60% | Lower yield for complex substrates |
Critical Reaction Parameters
-
Temperature : Optimal range: 100–135°C for cyclization/thionation.
-
Catalysts : CuI/CuBr for cross-coupling; SBA-Pr-SO3H for acid-catalyzed steps.
-
Solvents : DMSO enhances reactivity in SNAr reactions; toluene for thionation.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Pharmacological Properties
Quinazolinone derivatives exhibit a wide range of pharmacological activities, including:
- Anticancer Activity : Research indicates that certain quinazolinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been studied for their efficacy against various cancer types, including breast and lung cancer .
- Antimicrobial Activity : Quinazolinones have demonstrated significant antimicrobial properties. Studies have shown that derivatives can effectively combat bacterial and fungal infections, making them potential candidates for new antibiotics .
- Anti-inflammatory Effects : Some quinazolinone derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multi-step reactions that include the formation of the quinazolinone core followed by functionalization with sulfamoyl and benzamide groups. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide moiety can significantly influence the biological activity of the compound .
Case Studies
Several studies have highlighted the therapeutic potential of quinazolinone derivatives:
- Anticancer Studies : A study evaluated a series of quinazolinones for their ability to inhibit cell growth in various cancer cell lines. The results indicated that specific substitutions on the quinazolinone core significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in low micromolar ranges .
- Antimicrobial Research : A comprehensive evaluation of quinazolinone derivatives showed potent activity against resistant strains of bacteria. For example, certain derivatives were effective against Staphylococcus aureus and Candida albicans, highlighting their potential as new therapeutic agents in combating resistant infections .
- Anti-inflammatory Activity : In vivo studies demonstrated that selected quinazolinone derivatives reduced inflammation in animal models. Compounds were tested for their ability to inhibit edema formation and cytokine production, showing promising results in reducing inflammatory responses .
Mechanism of Action
The mechanism of action of 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylidene group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles
- Target Compound: Quinazolinone (4-oxo-1H-quinazoline) with sulfanylidene substitution at position 2.
- Triazole Derivatives (Compounds [7–9], ) : 1,2,4-Triazole-thiones with phenylsulfonyl and difluorophenyl substituents. These exhibit tautomerism between thiol and thione forms, confirmed by IR and NMR data .
- Sigma Receptor Ligands (e.g., [125I]PIMBA, ) : Benzamide derivatives with piperidinyl and radioiodinated aromatic groups. These lack heterocyclic cores but share the benzamide scaffold .
- 4-Amino-N-(4-oxo-2-substituted-quinazolin-3-yl)benzenesulfonamides (): Quinazolinone cores with sulfonamide substituents, synthesized via microwave-assisted methods .
Substituent Effects
- The target’s 4-sulfamoylphenethyl chain contrasts with halogenated phenyl groups in triazole derivatives (), which may reduce solubility but enhance lipophilicity .
Receptor Binding and Therapeutic Potential
- Sigma Receptor Ligands () : Exhibit high affinity (Kd = 5.80 nM for 3H-pentazocine) and inhibit prostate tumor growth in vitro . The target’s benzamide and sulfamoyl groups may enable similar receptor interactions.
- Sulfonamide Intermediate () : Used in antidiabetic drugs (e.g., glyburide), highlighting the therapeutic relevance of sulfamoyl groups .
Tautomerism and Stability
- The target’s sulfanylidene group may exhibit tautomerism, akin to triazole-thiones in , which stabilize in the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . This impacts reactivity and binding modes.
Physical and Spectral Properties
Biological Activity
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic compound belonging to the quinazolinone class, which has garnered interest due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a quinazolinone core structure characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| IUPAC Name | This compound |
The biological activity of quinazolinone derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as kinases and proteases, by binding to their active sites.
- Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antibacterial properties, particularly against Gram-positive bacteria.
- Caspase Activation : Similar compounds have shown the ability to activate caspases, which play a crucial role in apoptosis, indicating potential use in cancer therapies .
Biological Activity Studies
Recent studies have highlighted the biological efficacy of quinazolinone derivatives:
- Anticancer Activity : Research indicates that derivatives of the quinazolinone scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated potent activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells .
Comparative Analysis
When comparing this compound with other related quinazolinones:
| Compound Name | Biological Activity |
|---|---|
| 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | Enhanced cytotoxicity in cancer cells |
| Quin-C1 analogs | Antioxidant activity and therapeutic potential |
The structural modifications in these compounds influence their solubility, reactivity, and ultimately their biological efficacy.
Case Studies
- Caspase Activation : A study reported that certain quinazolinone derivatives activated caspases by nearly 200%, suggesting their potential as procaspase activators in therapeutic applications for cancer treatment .
- Antimicrobial Testing : Compounds similar to the target molecule were screened for antibacterial activity against various strains, demonstrating significant inhibition rates, particularly against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide?
- Answer: The compound can be synthesized via microwave-assisted protocols under Grimmel’s conditions, which involve cyclocondensation of thiourea derivatives with substituted quinazolinones. Key steps include:
- Step I: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with thioureas under microwave irradiation (60–80°C, 20–30 min) .
- Step II: Sulfonamide coupling using EDCI/HOBt as coupling agents in DMF at room temperature .
- Critical Parameters: Solvent choice (DMF for solubility), stoichiometric control of sulfamoylphenyl ethylamine, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are standard for characterizing this compound?
- Answer:
- NMR Spectroscopy: H and C NMR in DMSO-d6 to confirm sulfanylidene (-S-) and sulfamoyl (-SONH) groups. Discrepancies in peak splitting (e.g., aromatic protons) require integration and 2D-COSY for resolution .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns matching the quinazolinone-sulfonamide scaffold .
- XRD: Single-crystal X-ray diffraction for absolute configuration validation, particularly for the sulfanylidene tautomer .
Q. What functional groups contribute to its reactivity in biological assays?
- Answer:
- Sulfanylidene (-C=S): Participates in nucleophilic substitution (e.g., thiol-disulfide exchange) and metal coordination .
- Sulfamoyl (-SONH): Enhances solubility and hydrogen-bonding interactions with enzyme active sites (e.g., carbonic anhydrase) .
- Benzamide Moiety: Stabilizes π-π stacking in protein binding pockets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Answer:
- Solvent Optimization: Replace DMF with DMA (dimethylacetamide) for higher microwave absorption and reduced side reactions .
- Catalyst Screening: Test ZnCl or Bi(OTf) to accelerate cyclization steps (reported yield increase: 15–20%) .
- Temperature Gradients: Use gradient microwave protocols (40°C → 80°C over 10 min) to minimize decomposition of thermally labile intermediates .
- Purity Control: Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate >98% pure product .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Answer:
- Contradictory NMR Peaks: Use heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. For example, distinguish quinazolinone C=O (δ~165 ppm) from benzamide C=O (δ~170 ppm) via C DEPT .
- Mass Spec Anomalies: Compare experimental isotopic patterns with computational simulations (e.g., IsotopePattern in MassLynx) to rule out adduct formation .
- Tautomer Verification: Conduct variable-temperature NMR (VT-NMR) to observe sulfanylidene (C=S) ↔ thione (S-H) equilibrium shifts .
Q. What strategies are effective for evaluating its enzyme inhibition mechanisms?
- Answer:
- Kinetic Assays: Use stopped-flow spectrophotometry to measure k/K changes in carbonic anhydrase II upon inhibitor binding .
- Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina) with the sulfamoyl group positioned in the enzyme’s zinc coordination site .
- Mutagenesis: Engineer enzyme variants (e.g., Thr200Ala in carbonic anhydrase) to assess binding dependency on specific residues .
Q. How can environmental fate studies be designed for this compound?
- Answer:
- Abiotic Degradation: Expose to UV light (254 nm) in aqueous buffers (pH 4–9) to simulate photolysis; monitor via LC-MS for sulfonamide cleavage products .
- Biotic Transformation: Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites (e.g., 4-oxoquinazoline) using GC-MS .
- Bioaccumulation: Measure logP values (e.g., shake-flask method) to predict partitioning in lipid-rich tissues .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across different cell lines?
- Answer:
- Dose-Response Curves: Test IC values in parallel assays (e.g., MTT vs. ATP-lite) to rule out assay-specific artifacts .
- Membrane Permeability: Use Caco-2 monolayers to assess efflux ratios (P-gp/BCRP involvement) that may reduce intracellular concentrations .
- Metabolic Stability: Pre-incubate with liver microsomes (human vs. rodent) to identify species-specific detoxification pathways .
Comparison with Analogues
Q. How does this compound compare to 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzenesulfonamide in terms of reactivity?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
